molecular formula C8H7NO2 B3136016 5-Nitro-1,2-dihydrocyclobutabenzene CAS No. 4082-24-0

5-Nitro-1,2-dihydrocyclobutabenzene

Cat. No.: B3136016
CAS No.: 4082-24-0
M. Wt: 149.15 g/mol
InChI Key: ILYYCDAVWLQXKB-UHFFFAOYSA-N
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Description

5-Nitro-1,2-dihydrocyclobutabenzene is an organic compound with the molecular formula C8H7NO2 It features a nitro group (-NO2) attached to a dihydrocyclobutabenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2-dihydrocyclobutabenzene typically involves the nitration of benzocyclobutene. One common method includes the use of a nitrating agent such as a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction introduces the nitro group into the benzocyclobutene ring, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1,2-dihydrocyclobutabenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group.

Common Reagents and Conditions:

    Oxidation: Nitric acid, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Halogens, sulfuric acid, acetic anhydride.

Major Products Formed:

    Oxidation: Nitroso derivatives, hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

5-Nitro-1,2-dihydrocyclobutabenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-1,2-dihydrocyclobutabenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

    1,2-Dinitrobenzene: Contains two nitro groups on a benzene ring.

    Nitrobenzene: Contains a single nitro group on a benzene ring.

    4-Nitrobenzocyclobutene: Similar structure with the nitro group in a different position.

Uniqueness: 5-Nitro-1,2-dihydrocyclobutabenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-nitrobicyclo[4.2.0]octa-1(6),2,4-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-9(11)8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYYCDAVWLQXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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